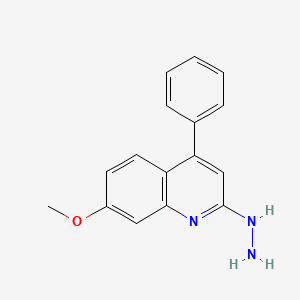

2-Hydrazinyl-7-methoxy-4-phenylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydrazinyl-7-methoxy-4-phenylquinoline (HMPhQ) is a heterocyclic organic compound with a quinoline ring system and a hydrazine functional group. It has a molecular formula of C16H15N3O and a molecular weight of 265.31 .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring system, a hydrazine functional group, and a methoxy group . The InChI code for this compound is 1S/C16H15N3O/c1-20-12-7-8-13-14 (11-5-3-2-4-6-11)10-16 (19-17)18-15 (13)9-12/h2-10H,17H2,1H3, (H,18,19) .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 265.31 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .科学的研究の応用

Synthesis and Antimicrobial Activities

Research has shown the synthesis of novel compounds from derivatives similar to "2-Hydrazinyl-7-methoxy-4-phenylquinoline" exhibiting significant antimicrobial activities. For instance, compounds synthesized from the condensation of hydrazino-phenylquinazoline and monosaccharides have shown antifungal and antibacterial activities (El‐Hiti et al., 2000).

Anti-Cancer Activity

Derivatives incorporating a quinoline moiety have been evaluated for their anti-cancer activity against various cancer cell lines, showing significant potential. The development of biologically active hydrazide compounds derived from quinoline hydrazones has indicated promising results in reducing cell viability of neuroblastoma and breast adenocarcinoma cells with significant selectivity over normal cells (Bingul et al., 2016).

Corrosion Inhibition

Compounds structurally related to "this compound" have been investigated for their corrosion inhibition properties. A computational study on novel quinoline derivatives has demonstrated their effectiveness in protecting iron against corrosion, with the inhibition process facilitated by the adsorption of these compounds on the metal surface, suggesting their application in corrosion protection technologies (Erdoğan et al., 2017).

Green Corrosion Inhibitors

Quinoline derivatives, through electrochemical studies, have been found to act as efficient green corrosion inhibitors for mild steel in acidic medium. These inhibitors showcase high inhibition efficiency, adsorbing on the metal surface and significantly reducing corrosion rates, indicating their potential in environmentally friendly corrosion protection methods (Singh et al., 2016).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on 2-Hydrazinyl-7-methoxy-4-phenylquinoline could include further investigation into its synthesis, chemical reactions, and potential biological activity. This could involve experimental studies to determine its physical and chemical properties, as well as its interactions with biological targets .

特性

IUPAC Name |

(7-methoxy-4-phenylquinolin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-20-12-7-8-13-14(11-5-3-2-4-6-11)10-16(19-17)18-15(13)9-12/h2-10H,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNRQMRJRMCTKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)NN)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,6R)-Bicyclo[4.1.0]heptan-2-amine;hydrochloride](/img/structure/B2840344.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide](/img/structure/B2840346.png)

![2-({1-[(4-Chlorophenyl)methyl]-1H-pyrazol-5-yl}amino)-2-methylpropanoic acid](/img/structure/B2840350.png)

![(1S,6S)-3-Azabicyclo[4.2.0]octane](/img/structure/B2840353.png)

![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)indolizine](/img/structure/B2840356.png)

![ethyl 2-[(2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2840357.png)

![2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2840360.png)

![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2840363.png)